molecular formula C10H10N4 B2867804 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine CAS No. 2309708-46-9

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine

Cat. No.: B2867804
CAS No.: 2309708-46-9
M. Wt: 186.218
InChI Key: BBHDACVNKXOAKS-UHFFFAOYSA-N
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Description

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrido[3,4-d]pyrimidine core with an azetidine ring attached at the 4-position. The unique structure of this compound makes it a promising candidate for various biological and pharmacological applications, particularly in the development of anticancer agents.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a protein kinase essential for cell growth and metabolism . The nature of these interactions is typically through binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In cellular contexts, 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine has been shown to exert significant effects on various types of cells. For example, it has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle progression . This inhibition is achieved through binding interactions at the active site of the enzyme .

Dosage Effects in Animal Models

While there is a lack of specific information on the dosage effects of 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine in animal models, compounds of the pyrazolo[3,4-d]pyrimidine class have been studied in various in vivo models for their anticancer activity .

Metabolic Pathways

Pyrazolo[3,4-d]pyrimidine compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine typically involves the construction of the pyrido[3,4-d]pyrimidine core followed by the introduction of the azetidine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the pyrido[3,4-d]pyrimidine scaffold, which is then functionalized to introduce the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the cyclization and functionalization steps is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.

    Pyrido[2,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.

    Quinazoline: A fused heterocyclic compound with similar biological activities.

Uniqueness

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(azetidin-1-yl)pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-4-14(5-1)10-8-2-3-11-6-9(8)12-7-13-10/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDACVNKXOAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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